

LY2886721 off-target effects and toxicity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: LY2886721

Cat. No.: B602832

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An In-depth Technical Guide to the Off-Target Effects and Toxicity of **LY2886721**

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

LY2886721 is a potent, orally bioavailable small-molecule inhibitor of β -site amyloid precursor protein cleaving enzyme 1 (BACE1). Developed by Eli Lilly and Company for the treatment of Alzheimer's disease, its clinical development was halted in Phase 2 due to observations of liver toxicity.^{[1][2][3]} This guide provides a comprehensive technical overview of the known off-target effects and the toxicity profile of **LY2886721**, summarizing key quantitative data, detailing experimental protocols used in its evaluation, and visualizing relevant biological and experimental pathways. While Eli Lilly suggested the hepatotoxicity was an off-target effect, an alternative hypothesis points to an "off-site" but on-target mechanism involving BACE1's role in the liver.^{[1][4]}

Off-Target Profile

LY2886721 was designed for high selectivity. However, like many small-molecule inhibitors, it exhibits activity against related enzymes. Its most significant off-target activity is against BACE2, a close homolog of BACE1.

Quantitative Off-Target Activity

The inhibitory activity of **LY2886721** against its primary target and key off-target proteases was characterized using in vitro enzymatic assays. The compound shows potent inhibition of both

BACE1 and BACE2, with slightly greater potency for BACE2.[\[5\]](#)[\[6\]](#) It demonstrates high selectivity against other common aspartyl proteases, such as Cathepsin D, Pepsin, and Renin.[\[5\]](#)[\[7\]](#)

Target Enzyme	IC50 (nM)	Target Class	Notes
hBACE1	20.3	Primary Target (Aspartyl Protease)	Key enzyme in amyloid- β production. [5] [6]
hBACE2	10.2	Off-Target (Aspartyl Protease)	Closely related homolog to BACE1. [5] [6]
Cathepsin D	>100,000	Off-Target (Aspartyl Protease)	No significant inhibition observed. [5] [7]
Pepsin	>100,000	Off-Target (Aspartyl Protease)	No significant inhibition observed. [7]
Renin	>100,000	Off-Target (Aspartyl Protease)	No significant inhibition observed. [5] [7]

Cellular Activity

The compound's activity was further assessed in cell-based models to determine its efficacy in a more biological context.

Cell Model	Assay Endpoint	EC50 / IC50 (nM)
HEK293Swe Cells	A β 1-40 Inhibition	18.5 [7]
HEK293Swe Cells	A β 1-42 Inhibition	19.7 [7]
PDAPP Mouse Primary Neurons	A β Inhibition	10.7 [5] [8]

Toxicity Profile

The clinical development of **LY2886721** was terminated due to drug-induced liver injury (DILI). This was a critical finding that was not predicted by preclinical toxicology studies.[\[4\]](#)[\[9\]](#)

Preclinical Toxicology

Nonclinical safety studies in mice and rats did not reveal significant liver toxicity.[\[4\]](#)[\[9\]](#) Notably, **LY2886721** did not exhibit the retinal pathology that was observed with a predecessor compound, LY2811376, in chronic toxicology studies.[\[6\]](#)[\[7\]](#)[\[10\]](#)

Clinical Toxicity

- Phase 1 Studies: In trials involving 150 healthy volunteers, two subjects exhibited elevated alanine aminotransferase (ALT) and aspartate aminotransferase (AST). However, no dose dependency was observed, and the direct relationship to **LY2886721** was considered unclear.[\[3\]](#)[\[7\]](#)
- Phase 2 Study: The pivotal Phase 2 trial in patients with Mild Cognitive Impairment (MCI) or mild Alzheimer's disease was halted after routine monitoring identified abnormal liver biochemistry in four participants, indicating potential hepatotoxicity.[\[1\]](#)[\[3\]](#)

Hypothesized Mechanism of Liver Toxicity

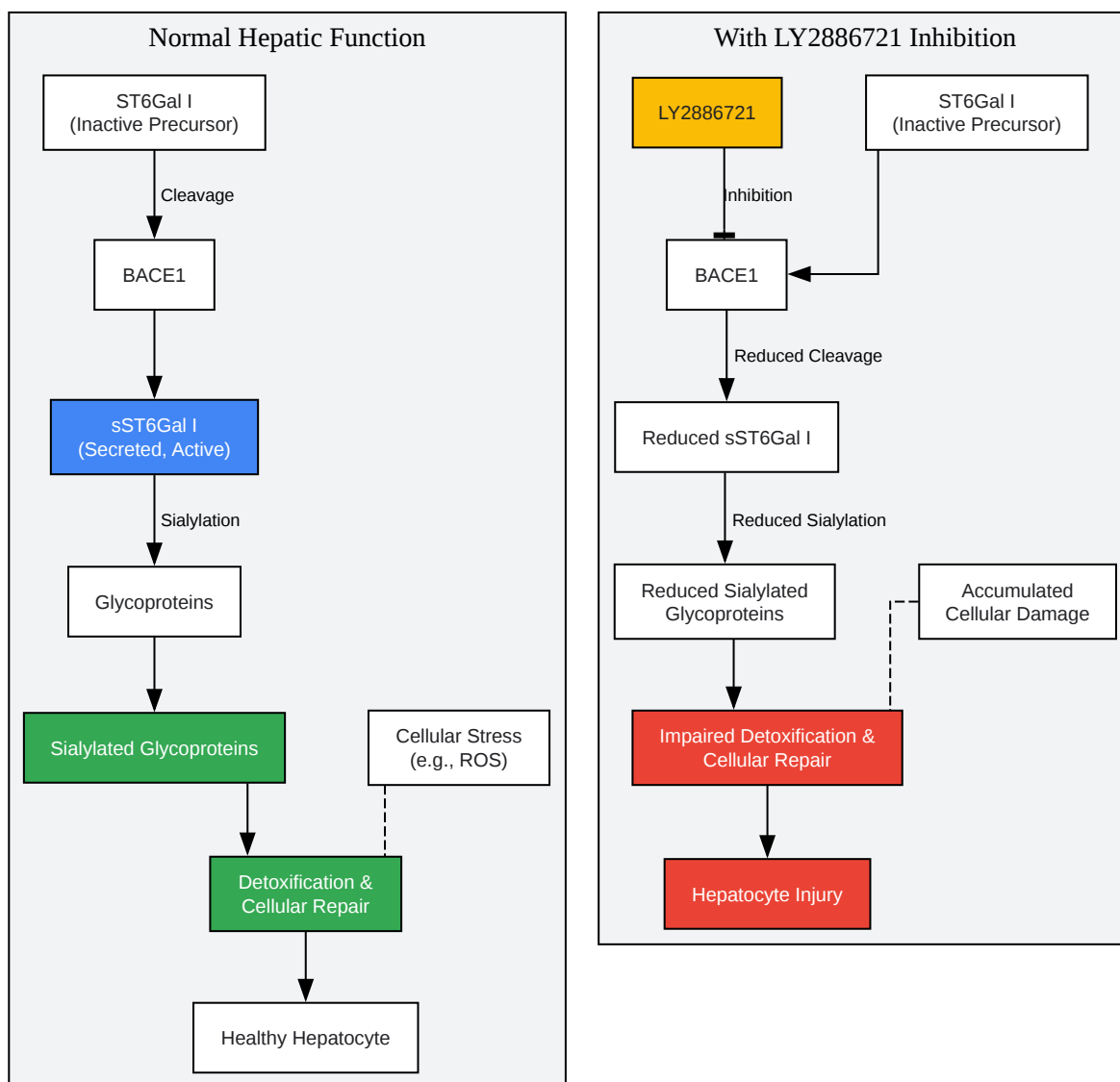
Two main hypotheses have been proposed to explain the observed liver toxicity.

Hypothesis 1: Off-Target Compound Effect (Eli Lilly) Eli Lilly posited that the liver injury was due to a secondary effect of the specific compound structure, unrelated to the BACE1 mechanism of action.[\[1\]](#)[\[2\]](#)

Hypothesis 2: "Off-Site" On-Target Effect (Alternative Hypothesis) An alternative model suggests the toxicity may be a consequence of inhibiting BACE1 in the liver ("off-site" from the intended brain target).[\[4\]](#)

- BACE1's Role in Liver: In the liver, BACE1 is the major enzyme responsible for cleaving and activating β -galactoside α -2,6-sialyltransferase I (ST6Gal I).[\[4\]](#)

- **ST6Gal I Function:** The secreted, active form of ST6Gal I is essential for glycoprotein sialylation, a process critical for cellular repair and detoxification of reactive oxygen species (ROS).[4]
- **Inhibition Leads to Damage:** By inhibiting hepatic BACE1, **LY2886721** may reduce active ST6Gal I levels. This could impair the liver's ability to mitigate age-related and drug-induced cellular damage, leading to an accumulation of injury and observable toxicity.[4][9]
- **Species Differences:** This effect might not be apparent in short-lived preclinical animal models but could manifest in middle-aged humans who have accumulated more age-related cellular stress.[4][9]



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Caption: Hypothesized "off-site" on-target mechanism of **LY2886721** liver toxicity.

Key Experimental Protocols

This section details the methodologies used to characterize the activity and safety of **LY2886721**.

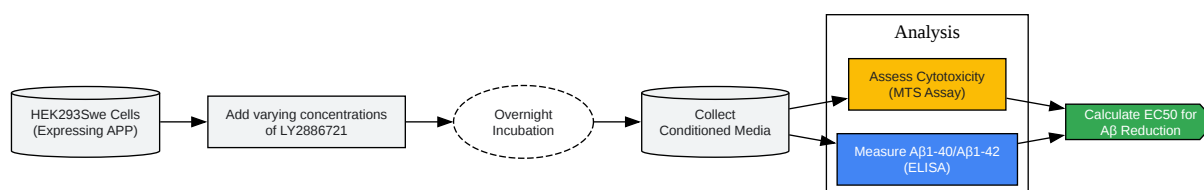
In Vitro BACE1/BACE2 Inhibition Assay

- Objective: To determine the in vitro potency (IC₅₀) of **LY2886721** against recombinant human BACE1 and BACE2.
- Methodology:
 - Enzyme Source: Recombinant human BACE1 and BACE2 enzymes.
 - Substrate: A synthetic Förster Resonance Energy Transfer (FRET) peptide substrate.
 - Procedure: The inhibitor (**LY2886721**) at various concentrations is pre-incubated with the enzyme. The reaction is initiated by the addition of the FRET substrate.
 - Detection: Cleavage of the substrate by the enzyme separates the FRET pair, resulting in a detectable change in fluorescence. The rate of this change is measured over time.
 - Analysis: IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.[\[6\]](#)

Cellular A β Reduction Assay (HEK293Swe Model)

- Objective: To measure the compound's ability to inhibit A β production in a cellular context.
- Methodology:
 - Cell Line: A human embryonic kidney cell line (HEK293) stably expressing human Amyloid Precursor Protein (APP) with the Swedish mutation (K670N/M671L), which enhances BACE1 cleavage.[\[7\]](#)
 - Treatment: HEK293Swe cells are cultured and exposed to increasing concentrations of **LY2886721**.
 - Incubation: Cells are incubated with the compound, typically overnight.[\[7\]](#)

- Sample Collection: The conditioned media is collected.
- Quantification: Levels of A β 1-40 and A β 1-42 in the media are measured using specific ELISAs (Enzyme-Linked Immunosorbent Assays).
- Cytotoxicity Assessment: A parallel assay, such as the CellTiter96 Aqueous Non-Radioactive Cell Proliferation (MTS) assay, is performed to ensure that the observed reduction in A β is not due to cell death.[5]



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Caption: Workflow for the cellular A β reduction assay using HEK293Swe cells.

In Vivo Pharmacodynamic Studies (PDAPP Mouse Model)

- Objective: To confirm BACE1 target engagement in vivo by measuring downstream biomarkers in the brains of a transgenic mouse model of Alzheimer's disease.
- Methodology:
 - Animal Model: Young (2-3 months old) female hemizygous APPV717F transgenic mice (PDAPP).[6]
 - Dosing: Mice are administered single oral doses of **LY2886721** (e.g., 3, 10, 30 mg/kg) or vehicle.[7]

- Timepoint: Brain tissue (cortex and hippocampus) is collected at a specific time point post-dosing (e.g., 3 hours).[7]
- Biomarker Measurement: Brain extracts are prepared and analyzed for levels of:
 - A β 1-x (total amyloid-beta)
 - C99 (the direct C-terminal fragment product of APP cleavage by BACE1)
 - sAPP β (the soluble N-terminal fragment product of APP cleavage by BACE1)
- Analysis: Biomarker levels in drug-treated groups are compared to the vehicle-treated control group to determine the dose-dependent reduction.

Clinical Trial Safety Monitoring

- Objective: To monitor the safety and tolerability of **LY2886721** in human subjects.
- Methodology:
 - Study Population: Phase 1 involved healthy volunteers; Phase 2 involved patients with MCI or mild AD.[3]
 - Dosing: Single and multiple ascending dose regimens were used.[7]
 - Safety Assessments: Routine and frequent monitoring included:
 - Adverse Event Reporting: Collection of all adverse events experienced by participants.
 - Vital Signs: Blood pressure, heart rate, temperature.
 - Electrocardiograms (ECGs).
 - Laboratory Safety Tests: Comprehensive blood chemistry and hematology panels. This included critical liver function tests (LFTs) such as ALT, AST, and bilirubin.[2]
 - Action: The Phase 2 trial was halted based on pre-specified criteria when a number of participants showed significant elevations in their LFTs.[3]

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- To cite this document: BenchChem. [LY2886721 off-target effects and toxicity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b602832#ly2886721-off-target-effects-and-toxicity]

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